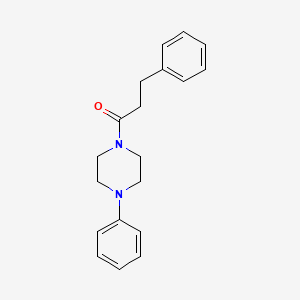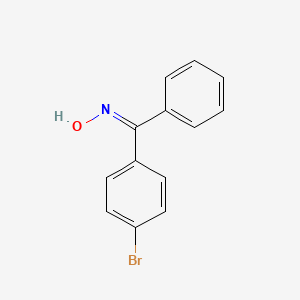
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds often involves specific reactions and conditions. For example, the Dakin–West reaction has been utilized for synthesizing similar compounds, providing a method that requires moderate conditions and a lower cost of catalysts, as seen in the synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides (Tian et al., 2014). Although this specific reaction may not directly apply to 2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide, it provides insight into potential synthetic routes for related compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific bond formations and geometries. For example, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding within the molecule and several intermolecular interactions, contributing to its crystal packing (Jansukra et al., 2021). These structural features are crucial for understanding the physical and chemical behaviors of the compound.
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds often depend on their functional groups and molecular structure. The reactivity can be influenced by substituents on the phenyl rings and the presence of electron-withdrawing or donating groups. For instance, the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provided insights into intramolecular hydrogen bonds and electronic behaviors in solution, which are essential for understanding the chemical properties of similar compounds (Romero & Margarita, 2008).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and solvatochromic effects, are influenced by their molecular structure. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects upon varying solvent polarity, indicating the compound's interaction with different solvents and its potential use in understanding solute-solvent interactions (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of acetamide compounds, such as reactivity, stability, and potential for forming hydrogen bonds, are pivotal for their applications and behaviors in various chemical contexts. Studies like the one on 2,2-Dichloro-N-(3-nitrophenyl)acetamide provide insights into the conformation of the N—H bond and its implications for intermolecular interactions (Gowda, Foro, & Fuess, 2008), which are crucial for understanding the compound's chemical properties.
科学的研究の応用
Solvatochromism and Hydrogen Bonding
- Solvatochromism and Hydrogen Bond Effects : A study on the solvatochromism of heteroaromatic compounds, including effects of bifurcate hydrogen bond on the IR spectrum and dipole moment in solution, illustrates the complex interactions and equilibrium shifts in compounds similar to "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide" under various conditions, highlighting the importance of solvent interactions and hydrogen bonding in understanding their behavior (Krivoruchka et al., 2004).
Crystal Structure Analysis
- Crystal Structure and Conformation : Research on the conformation of N—H bonds in similar acetamide compounds, like "2-Chloro-N-(3-methylphenyl)acetamide," provides insights into the molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the structural characteristics and potential interactions of "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide" (Gowda et al., 2007).
Biological Activity
- Anticancer, Anti-inflammatory, and Analgesic Activities : A significant study on the synthesis of 2-(substituted phenoxy) acetamide derivatives reveals potential anticancer, anti-inflammatory, and analgesic activities. This study highlights the therapeutic potential of compounds with structural similarities to "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide," suggesting avenues for the development of new therapeutic agents (Rani et al., 2014).
Molecular Docking and Synthesis
- Anticancer Drug Development and Molecular Docking : The synthesis and structural elucidation of related acetamide compounds, alongside in silico modeling for targeting specific receptors, underscore the importance of structural analysis and molecular docking studies in the development of anticancer drugs. This approach could be applied to "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide" to explore its potential as a therapeutic agent (Sharma et al., 2018).
Photoreactions and Solvent Effects
- Photoreactions in Different Solvents : Research on the photoreactions of related compounds, such as flutamide, in various solvents highlights the influence of solvent on the photostability and photodegradation pathways. Understanding these reactions is crucial for developing applications that require light stability or specific photoreactive properties (Watanabe et al., 2015).
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-11(8-13(10)18(20)21)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLGDAZAWNWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6044951 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)


![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)